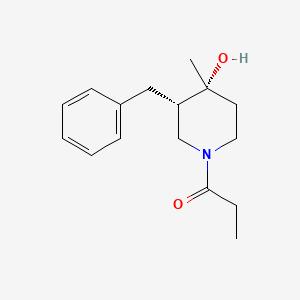![molecular formula C19H14ClN3 B5404740 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5404740.png)
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine, also known as CPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPP is a pyrazolopyrimidine derivative that exhibits a unique chemical structure, making it a promising candidate for drug discovery and development.
Wirkmechanismus
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exerts its pharmacological effects by interacting with various molecular targets, including protein kinases, DNA topoisomerases, and tubulin. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a critical regulator of cell cycle progression, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, leading to the cleavage of various cellular proteins and DNA fragmentation. Furthermore, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the migration and invasion of cancer cells by modulating the expression of various genes involved in cell adhesion and motility.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits several advantages for laboratory experiments, including a unique chemical structure, potent pharmacological activities, and ease of synthesis. However, 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine also exhibits certain limitations, including poor solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
Several future directions for 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine research include the development of novel 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine analogs with improved pharmacological properties, the elucidation of the molecular mechanisms underlying 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's pharmacological effects, and the evaluation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's therapeutic potential in preclinical and clinical studies. Additionally, the development of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-based drug delivery systems and the investigation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine's potential applications in other disease areas, such as neurodegenerative disorders, are also promising avenues for future research.
Synthesemethoden
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine can be synthesized via several methods, including a one-pot reaction of 4-chloroaniline, 4-methylphenylhydrazine, and ethyl acetoacetate in the presence of triethylamine and acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization and elimination, resulting in the formation of 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. Several studies have shown that 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-2-4-15(5-3-13)18-10-11-21-19-17(12-22-23(18)19)14-6-8-16(20)9-7-14/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCMTNCHMXUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5404661.png)
![3-ethyl-5-methoxy-2-[2-(methylthio)-1-buten-1-yl]-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5404663.png)
![2-(3-methylphenyl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5404665.png)

![2-(6-methoxy-2-naphthyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]morpholine](/img/structure/B5404676.png)
![4-ethyl-5-methyl-N-[3-(1H-tetrazol-5-yl)phenyl]-3-thiophenecarboxamide](/img/structure/B5404690.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5404696.png)
![N-{1-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5404712.png)
![N-(1-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}butyl)acetamide](/img/structure/B5404720.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide](/img/structure/B5404726.png)
![1-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5404733.png)
![1-(1H-imidazol-1-yl)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)propan-2-amine](/img/structure/B5404746.png)
![N-{[1-(4-tert-butylbenzyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5404750.png)
![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)